molecular formula C17H18N4O3S2 B2426876 N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048678-88-1

N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2426876
CAS No.: 1048678-88-1
M. Wt: 390.48
InChI Key: BVWXQLBWLYFDMT-UHFFFAOYSA-N
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Description

The compound "N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide" is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. It consists of a thiazole ring, a pyrrolidine ring, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of Thiazole Ring: The thiazole ring can be synthesized via cyclization reactions involving thiourea and α-haloketones under acidic conditions.

  • Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a halo-thiazole derivative.

  • Construction of Pyrrolidine Ring: The pyrrolidine ring can be synthesized using classical organic synthesis techniques, such as the Pictet-Spengler reaction.

  • Combining the Fragments: The final step involves coupling the different fragments through amide bond formation, utilizing reagents like carbodiimides (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of reaction conditions and purification steps. Continuous flow chemistry and automated synthesis platforms can be utilized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

  • Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Reagents like bromine, chlorine, and nitrating mixtures.

Major Products Formed:

  • Oxidized derivatives

  • Reduced alcohols

  • Substituted aromatic compounds

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to enzyme substrates.

  • Medicine: Explored for its therapeutic potential in treating diseases by targeting specific biological pathways.

  • Industry: Utilized in materials science for developing advanced materials with unique properties.

Mechanism of Action

The mechanism by which "N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide" exerts its effects involves interaction with specific molecular targets. It can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme's activity. The thiazole and pyrrolidine rings play a crucial role in binding to the active site of the enzyme.

Comparison with Similar Compounds

Compared to similar compounds, "N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide" stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • N-(4-(2-((3-phenylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide: Lacks the methylthio group, potentially altering its biological activity.

  • N-(4-(2-((3-(ethylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide: Contains an ethylthio group instead of a methylthio group, leading to different reactivity and properties.

Biological Activity

N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a pyrrolidine structure, and a methylthio-substituted phenyl moiety, which collectively contribute to its diverse pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into several key components:

Component Structure Significance
Thiazole RingContains sulfur and nitrogen atomsEnhances biological activity
Pyrrolidine StructureA five-membered ring containing nitrogenImportant for binding interactions
Methylthio GroupA sulfur-containing group attached to a phenyl ringPotentially increases lipophilicity and activity

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Recent studies have highlighted microwave-assisted synthesis as an efficient method, yielding higher purity and faster reaction times compared to traditional methods.

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine, similar to the compound , exhibit promising anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells demonstrated that specific structural modifications enhance cytotoxic effects. For instance, compounds with free amino groups showed more potent anticancer activity than those with acetylamino fragments .

A comparative study revealed that compounds structurally related to this compound reduced cell viability significantly when treated at concentrations around 100 µM, indicating potential as a therapeutic agent against lung cancer .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against multidrug-resistant pathogens. Studies have shown that thiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The minimum inhibitory concentration (MIC) values for related thiazole derivatives ranged from 0.06 to 1.88 mg/mL against various bacterial strains, suggesting that the presence of the thiazole ring is crucial for antimicrobial efficacy .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation or bacterial metabolism.
  • Cellular Uptake : The structural features may enhance cellular uptake, allowing for greater bioavailability and efficacy.
  • Binding Affinity : Interaction studies indicate that the compound has a high binding affinity for certain receptors or enzymes, which is critical for its anticancer and antimicrobial effects .

Case Studies

Several case studies have illustrated the potential of compounds similar to this compound:

  • Study on Anticancer Efficacy : In one study, various 5-oxopyrrolidine derivatives were tested against A549 cells. The results showed that modifications leading to increased hydrophobicity correlated with enhanced cytotoxicity .
  • Antimicrobial Screening : Another investigation screened thiazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that specific substitutions on the thiazole ring improved antimicrobial potency significantly .

Properties

IUPAC Name

N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-25-12-4-2-3-10(7-12)18-15(23)8-11-9-26-17(19-11)21-16(24)13-5-6-14(22)20-13/h2-4,7,9,13H,5-6,8H2,1H3,(H,18,23)(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWXQLBWLYFDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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